

Application Notes and Protocols: Solid-Phase Synthesis of D-{Met-Met}

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Compound of Interest		
Compound Name:	D-{Met-Met}	
Cat. No.:	B3298246	Get Quote

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide D-Methionine-D-Methionine (**D-{Met-Met}**). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[2][3] The synthesis of peptides containing non-natural D-amino acids, such as D-methionine, follows the same fundamental principles as for L-amino acids, offering advantages like increased resistance to enzymatic degradation and potential for novel therapeutic applications.[4][5][6]

A significant challenge in the synthesis of methionine-containing peptides is the oxidation of the methionine side chain to methionine sulfoxide, particularly during the final acidic cleavage step. [7][8][9][10][11][12] This protocol incorporates strategies to mitigate this side reaction, ensuring a high purity of the final **D-{Met-Met}** product.

Materials and Reagents

The following table summarizes the key materials and reagents required for the solid-phase synthesis of **D-{Met-Met}**.



Category	Reagent/Material	Supplier Example	Purpose
Resin	Rink Amide MBHA Resin	Sigma-Aldrich, Bachem	Solid support for peptide assembly, yielding a C-terminal amide.[4][13]
Amino Acid	Fmoc-D-Met-OH	Bachem, Aapptec	Building block for the peptide chain.
Coupling Reagents	HBTU (O- (Benzotriazol-1-yl)- N,N,N',N'- tetramethyluronium hexafluorophosphate)	Aapptec, Bachem	Activates the carboxylic acid of the incoming amino acid for peptide bond formation.[14][15][16]
HOBt (Hydroxybenzotriazole)	Aapptec, Bachem	Reduces racemization and improves coupling efficiency.[14][16]	
Base	DIPEA (N,N- Diisopropylethylamine)	Sigma-Aldrich	Base for the coupling reaction.[4]
Deprotection Reagent	20% Piperidine in DMF		Removes the Fmoc protecting group from the N-terminus.[4][13] [17]
Solvents	DMF (N,N- Dimethylformamide)	Fisher Scientific	Primary solvent for swelling, washing, and reactions.
DCM (Dichloromethane)	Fisher Scientific	Solvent for washing.	
MeOH (Methanol)	Fisher Scientific	Solvent for washing.	-
Cleavage Cocktail	Reagent H		Cleaves the peptide from the resin while minimizing methionine oxidation.[7][8][9]



Trifluoroacetic acid (TFA)	81%	Strong acid for cleavage.	
Phenol	5%	Scavenger to protect against side reactions.	-
Thioanisole	5%	Scavenger.	
1,2-Ethanedithiol (EDT)	2.5%	Scavenger.	
Water	3%		
Dimethylsulfide (DMS)	2%	Scavenger.	
Ammonium Iodide	1.5% w/w	Reduces methionine sulfoxide.[7][8]	-
Precipitation/Washing	Cold Diethyl Ether	Fisher Scientific	Precipitates the cleaved peptide.[4]

Experimental Protocols

The synthesis of **D-{Met-Met}** is performed using the Fmoc/tBu strategy. The process involves the sequential addition of Fmoc-protected D-methionine residues to a solid support, followed by cleavage and deprotection.

Resin Preparation and Swelling

- Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) into a solid-phase synthesis vessel.
- Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation. This ensures optimal reaction kinetics.
- · After swelling, drain the DMF.

Fmoc Deprotection

Add a 20% solution of piperidine in DMF to the swollen resin.



- Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the resin's linker.
- Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (3-5 times) to remove all traces of piperidine.

First Amino Acid Coupling (Fmoc-D-Met-OH)

- In a separate vial, dissolve Fmoc-D-Met-OH (e.g., 4 equivalents), HBTU (e.g., 3.9 equivalents), and HOBt (e.g., 4 equivalents) in DMF.
- Add DIPEA (e.g., 8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

Second Amino Acid Coupling (Fmoc-D-Met-OH)

- Repeat the Fmoc deprotection step (3.2) to remove the Fmoc group from the first Dmethionine residue.
- Repeat the amino acid coupling step (3.3) to couple the second Fmoc-D-Met-OH residue.

Final Fmoc Deprotection

• Perform a final Fmoc deprotection (3.2) to remove the protecting group from the N-terminal D-methionine.

Cleavage and Deprotection

- Wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare the cleavage cocktail, Reagent H: Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium



iodide (1.5% w/w).[7][8] This cocktail is specifically designed to minimize methionine sidechain oxidation.[7][8][9]

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.

Purification and Analysis

- Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine its purity.

Quantitative Data Summary

The following table provides expected outcomes and a comparison of different cleavage cocktails for methionine-containing peptides.



Parameter	Expected Value/Condition	Notes
Resin Loading	0.3 - 0.8 mmol/g	Varies depending on the resin.
Coupling Efficiency	> 99%	Can be monitored by a Kaiser test after each coupling step.
Cleavage Time	2-3 hours	
Crude Purity	> 85%	Dependent on the success of each synthesis step.
Final Yield (after purification)	50-70%	Highly dependent on the peptide sequence and purification process.
Cleavage Cocktail Comparison		
Reagent H	No detectable methionine sulfoxide.[7][9]	Recommended for methionine- containing peptides.
Cocktail K, R, or B	15% to 55% methionine sulfoxide formation.[7][8][9]	Standard cocktails that are less effective at preventing methionine oxidation.

Diagrams

D-{Met-Met} Solid-Phase Synthesis Workflow

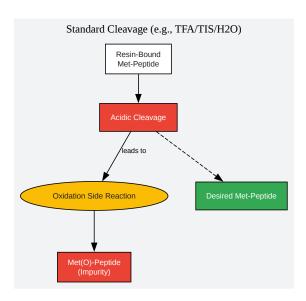


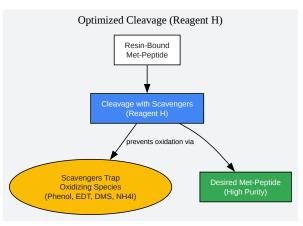
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Caption: General workflow for the solid-phase synthesis of **D-{Met-Met}**.

Methionine Oxidation and Prevention during Cleavage







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Caption: Mitigation of methionine oxidation during peptide cleavage.

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Methodological & Application





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